{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine
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Overview
Description
{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine is an organic compound that features a thiophene ring substituted with a trifluoromethylphenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoromethylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethylphenyl group is coupled with a halogenated thiophene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the thiophene ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
{4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
{4-(Trifluoromethyl)phenyl}methanamine: Lacks the thiophene ring, which may reduce its potential for π-π interactions.
{4-(Trifluoromethyl)thiophen-2-yl}methanamine: Similar structure but without the phenyl group, which may affect its binding properties.
{3-(Trifluoromethyl)phenyl}thiophen-2-ylmethanamine: Positional isomer with potentially different electronic and steric properties.
Uniqueness
The unique combination of the trifluoromethylphenyl group and the thiophene ring in {4-[3-(Trifluoromethyl)phenyl]thiophen-2-yl}methanamine provides a distinct set of electronic and steric properties that can enhance its interactions with biological targets and its utility in material science applications .
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NS/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-5,7H,6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPXAMBLYBNDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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